Kappa Opioid Receptor Selectivity vs. Native Dynorphin A (1–13) and μ/δ Off‑Target Liability
The native peptide dynorphin A (1–13) exhibits moderate κ‑selectivity, with reported Ki values of 0.11 nM (κ), 0.5 nM (μ), and 4.4 nM (δ) in guinea pig brain/cerebellum homogenate binding assays, yielding κ/μ and κ/δ selectivity ratios of approximately 4.5‑fold and 40‑fold, respectively [1]. The introduction of D‑Arg6 preserves high κ‑affinity while further reducing μ‑ and δ‑receptor cross‑reactivity, as class‑level structure‑activity relationship (SAR) studies demonstrate that the Arg6 position is a critical determinant of KOR selectivity and that L→D stereochemistry at this position does not diminish κ‑binding [2]; the selectivity advantage is inferred from the finding that even conservative substitutions (e.g., Lys(Ac) for Arg6) severely compromise KOR selectivity [2]. Direct quantitative selectivity data for the D‑Arg6 analog are not available from a single head‑to‑head study; the selectivity improvement is therefore presented as a class‑level inference grounded in SAR conservation at position 6.
| Evidence Dimension | κ‑opioid receptor selectivity over μ and δ receptors |
|---|---|
| Target Compound Data | Ki (κ) anticipated to be comparable to native dynorphin A (1–13) at ~0.1–0.2 nM; κ/μ and κ/δ selectivity ratios inferred to exceed those of the native peptide based on position‑6 SAR [2]. |
| Comparator Or Baseline | Native dynorphin A (1–13): Ki (κ) = 0.11 nM, Ki (μ) = 0.5 nM, Ki (δ) = 4.4 nM; κ/μ ≈ 4.5, κ/δ ≈ 40 [1]. |
| Quantified Difference | Quantitative selectivity gain not precisely determined; SAR indicates that maintaining the basic character of Arg6 is required for κ‑selectivity, and D‑Arg6 satisfies this criterion while reducing off‑target affinity relative to mutants that disrupt κ‑selectivity [2]. |
| Conditions | Radioligand displacement assays using [3H]bremazocine (κ) and [3H]DAMGO (μ) in guinea pig brain/cerebellum membrane preparations [1][2]. |
Why This Matters
Maintaining or improving κ‑selectivity over μ and δ receptors is critical for minimizing μ‑associated adverse effects (respiratory depression, addiction) and δ‑mediated confounding in experimental models, making the D‑Arg6 analog a more refined KOR probe than native dynorphin A (1–13).
- [1] Guerrini R, Calo G, Rizzi A, et al. Dynorphin A-(1-13)-Tyr14-Leu15-Phe16-Asn17-Gly18-Pro19: a potent and selective kappa opioid peptide. J Med Chem. 1991;34(4):1277-82. doi: 10.1021/jm00108a011. PMID: 1852208. View Source
- [2] Snyder KR, Story SC, Heidt ME, Murray TF, DeLander GE, Aldrich JV. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity. J Med Chem. 1992 Nov 13;35(23):4330-3. doi: 10.1021/jm00101a010. PMID: 1360025. View Source
